An In-Depth Technical Guide to the Chemical Properties of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
An In-Depth Technical Guide to the Chemical Properties of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. While specific literature on this particular substituted tetrahydroisoquinoline is limited, this document extrapolates from the well-established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold to predict its synthesis, reactivity, and spectroscopic characteristics. This approach offers valuable insights for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.
The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules of significant pharmacological importance.[1][2] This heterocyclic system is a key component of numerous alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows for diverse molecular interactions, leading to a broad spectrum of biological activities.
Derivatives of the THIQ scaffold have demonstrated a remarkable range of therapeutic effects, including but not limited to, anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and neuroprotective activities.[3] The substitution pattern on both the aromatic and heterocyclic rings plays a crucial role in determining the specific pharmacological profile of a given THIQ derivative. The introduction of methyl groups, as in the case of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.
Synthesis of the 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline Core
The construction of the 1,2,3,4-tetrahydroisoquinoline ring system is most commonly achieved through two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
Proposed Synthesis via the Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[4] To synthesize 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline, a plausible approach would involve the reaction of 2-methyl-1-phenylpropan-2-amine with acetaldehyde under acidic conditions.
Reaction Mechanism:
Figure 1: Proposed Pictet-Spengler synthesis of the target compound.
Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-methyl-1-phenylpropan-2-amine (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add acetaldehyde (1.1 equivalents).
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Acid Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid).
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Proposed Synthesis via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be reduced to the corresponding tetrahydroisoquinolines.[5] For the synthesis of the target molecule, this would involve the acylation of 2-phenylpropan-2-amine followed by cyclization and reduction.
Reaction Workflow:
Figure 2: Workflow for the proposed Bischler-Napieralski synthesis.
Experimental Protocol (Hypothetical):
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Amide Formation: React 2-phenylpropan-2-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to form N-(2-phenylpropan-2-yl)acetamide.
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Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in an inert solvent like toluene and heat to reflux. This will yield 1,3,3-trimethyl-3,4-dihydroisoquinoline.
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Reduction: Reduce the intermediate dihydroisoquinoline using a suitable reducing agent. For example, sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂ over Palladium on carbon) will afford the final product, 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline.
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Purification: Each step would require appropriate work-up and purification, likely involving extraction and column chromatography.
Predicted Chemical Properties and Reactivity
The chemical properties of 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline are dictated by the interplay of the electron-rich aromatic ring, the secondary amine, and the steric and electronic effects of the methyl groups.
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Basicity: The nitrogen atom in the tetrahydroisoquinoline ring is a secondary amine and is therefore basic. It will readily react with acids to form the corresponding ammonium salt. The presence of the electron-donating methyl group at the 1-position may slightly increase the basicity compared to the unsubstituted parent compound.
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Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule nucleophilic. It can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
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Oxidation: The benzylic C1-H bond is susceptible to oxidation, which can lead to the formation of the corresponding 3,4-dihydroisoquinolinium salt or, under harsher conditions, the fully aromatic isoquinoline.
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Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the alkyl group of the heterocyclic ring. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur, with substitution primarily directed to the positions para and ortho to the point of ring fusion (positions 6 and 8).
Predicted Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. These predictions are based on the analysis of related structures and general principles of spectroscopy.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.3 ppm. C1-H Proton: A quartet around δ 3.5-4.0 ppm, coupled to the C1-methyl protons. C4-Methylene Protons: A singlet or AB quartet around δ 2.5-3.0 ppm. C1-Methyl Protons: A doublet around δ 1.2-1.5 ppm. C3-Methyl Protons: Two singlets for the gem-dimethyl groups around δ 1.0-1.3 ppm. N-H Proton: A broad singlet, chemical shift dependent on concentration and solvent. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 125-145 ppm. C1 Carbon: A signal around δ 55-65 ppm. C3 Carbon: A quaternary carbon signal around δ 45-55 ppm. C4 Carbon: A signal around δ 30-40 ppm. Methyl Carbons: Signals in the aliphatic region, δ 15-30 ppm. |
| Infrared (IR) Spectroscopy | N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. C-H (sp³) Stretch: Bands just below 3000 cm⁻¹. C-H (sp²) Stretch: Bands just above 3000 cm⁻¹. C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound. Major Fragmentation: Likely loss of a methyl group from the 1 or 3 position to form a stable benzylic or iminium cation. A retro-Diels-Alder type fragmentation of the heterocyclic ring may also be observed. |
Potential Applications in Drug Development
Given the wide range of biological activities associated with the THIQ scaffold, 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline represents an interesting candidate for further investigation. The specific substitution pattern may confer unique pharmacological properties. Based on the activities of other methylated THIQs, potential areas for exploration include:
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Neuropharmacology: The THIQ skeleton is present in molecules with activity at various central nervous system targets. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration.
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Antimicrobial Agents: Numerous THIQ derivatives have shown promising antibacterial and antifungal activities.[3]
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Anticancer Drug Discovery: The THIQ core is a feature of several natural and synthetic compounds with cytotoxic properties against various cancer cell lines.
Conclusion
References
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- Chander, S., Ashok, P., Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
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- Wang, X., & You, S. (2014). The Bischler–Napieralski Reaction in the Synthesis of Isoquinolines. Comprehensive Organic Synthesis II, 5, 569-601.
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ResearchGate. (2015). Synthesis of New 1,2,3,4-Tetrahydroisoquinoline Derivatives. 2-(2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines. Retrieved from [Link]
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